molecular formula C17H23ClN2OS B13539863 [2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride

[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride

Cat. No.: B13539863
M. Wt: 338.9 g/mol
InChI Key: BYMQWAVWZQAULU-UHFFFAOYSA-N
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Description

[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride is a complex organic compound that combines a cyclohexene ring with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized through the hydrogenation of benzene or via Diels-Alder reactions involving cyclohexadiene.

    Introduction of the Benzothiazole Group: The benzothiazole moiety can be introduced through a condensation reaction between o-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the cyclohexene derivative with the benzothiazole derivative using a suitable amine, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially reducing the nitrogen-sulfur bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Amines or reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features could be exploited to design molecules with specific biological activities.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its benzothiazole moiety is known for its bioactivity, which could be harnessed to create drugs targeting various diseases.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety can engage in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)ethylamine: Lacks the benzothiazole moiety, making it less versatile in terms of chemical reactivity and biological activity.

    6-Methoxy-1,3-benzothiazole:

Uniqueness

The combination of a cyclohexene ring with a benzothiazole moiety in [2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride provides a unique scaffold that can be tailored for specific applications. This dual functionality enhances its utility in various fields, from synthetic chemistry to drug development.

Properties

Molecular Formula

C17H23ClN2OS

Molecular Weight

338.9 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C17H22N2OS.ClH/c1-20-14-7-8-15-16(11-14)21-17(19-15)12-18-10-9-13-5-3-2-4-6-13;/h5,7-8,11,18H,2-4,6,9-10,12H2,1H3;1H

InChI Key

BYMQWAVWZQAULU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)CNCCC3=CCCCC3.Cl

Origin of Product

United States

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